Product packaging for Diethyl 2-(2-nitrobenzylidene)malonate(Cat. No.:CAS No. 17422-56-9)

Diethyl 2-(2-nitrobenzylidene)malonate

Cat. No.: B096100
CAS No.: 17422-56-9
M. Wt: 293.27 g/mol
InChI Key: BLHLIGAACQEKRY-UHFFFAOYSA-N
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Description

Significance within Malonate Chemistry and Nitroaromatic Compound Research

The importance of Diethyl 2-(2-nitrobenzylidene)malonate stems from its dual identity, contributing significantly to both malonate chemistry and the study of nitroaromatic compounds.

In the realm of malonate chemistry , diethyl malonate itself is a cornerstone C-H acidic compound, prized for the nucleophilicity of its α-carbon after deprotonation. nih.gov However, in this compound, this active methylene (B1212753) group has been consumed in the condensation reaction. The compound's significance, therefore, lies in the transformation of the malonate's original nucleophilic character into a pronounced electrophilic one. The two electron-withdrawing ethyl ester groups, in conjunction with the nitrobenzylidene fragment, strongly activate the double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This classifies the molecule as a powerful Michael acceptor, a pivotal role for malonate-derived intermediates in creating more complex carbon skeletons through conjugate addition reactions. encyclopedia.pubmdpi.com

Within nitroaromatic compound research , the presence of the ortho-nitro group is crucial. As a potent electron-withdrawing group, it significantly enhances the electrophilicity of the conjugated system, making the compound more reactive toward nucleophiles than its non-nitrated analogs. mdpi.com Beyond this activating effect, the nitro group serves as a versatile synthetic handle. It can be readily reduced to an amino group, a transformation that is fundamental to the synthesis of a vast array of nitrogen-containing heterocycles. nih.govresearchgate.net This potential for subsequent intramolecular cyclization makes this compound a valuable precursor in the construction of pharmacologically relevant scaffolds, such as quinolines.

Overview of Historical and Modern Synthetic Applications

The application of this compound spans from classic organic reactions to contemporary synthetic strategies for building complex molecules.

Historical Application: The primary historical context for this compound is its synthesis via the Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in the late 19th century. tandfonline.comorganicreactions.orgthermofisher.com This base-catalyzed reaction between an active methylene compound (diethyl malonate) and an aldehyde (2-nitrobenzaldehyde) remains the most direct and common method for its preparation. nih.gov A typical procedure involves refluxing the reactants in the presence of a mild base like piperidine (B6355638) or, as in a documented crystal structure study, ethylene (B1197577) diamine diacetate. nih.gov

Modern Synthetic Applications: In modern organic synthesis, this compound is valued as a versatile intermediate. Its applications are primarily centered on its electrophilic nature and the latent reactivity of the nitro group.

Precursor for Heterocycles: Its most significant modern application is in the synthesis of nitrogen-containing heterocycles. A prime example is the synthesis of quinoline (B57606) derivatives. This is typically achieved through a reductive cyclization process. First, the nitro group is reduced to an amine using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group is then positioned to attack one of the proximal ester carbonyls in an intramolecular condensation reaction, leading to the formation of the quinoline ring system. This strategy provides efficient access to substituted 2-hydroxyquinolines, which are important structural motifs in medicinal chemistry.

Michael Acceptor in C-C Bond Formation: The compound readily participates in Michael addition reactions. encyclopedia.pubmdpi.com A wide range of nucleophiles, including other malonates, amines, thiols, and organometallic reagents, can be added to the β-carbon of the α,β-unsaturated system. This allows for the construction of elaborate carbon chains and functionalized intermediates that can be carried on to produce other complex target molecules.

The compound's utility is thus defined by its capacity to act as a linchpin, connecting simple starting materials to high-value heterocyclic and acyclic products through a sequence of reliable and well-understood chemical transformations.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅NO₆ nih.govresearchgate.net
Molecular Weight 293.27 g/mol
IUPAC Name Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Appearance Crystalline solid
Synthesis Method Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) and diethyl malonate nih.gov

Table 2: Summary of Research Findings

Research AreaFindingSignificance
Synthesis & Crystallography The compound is synthesized via Knoevenagel condensation. Its crystal structure reveals that molecules are linked into centrosymmetric dimers via C-H···O hydrogen bonds in the solid state. nih.govresearchgate.netProvides a reliable synthetic route and insight into its solid-state conformation and intermolecular interactions.
Malonate Chemistry It functions as an electrophilic Michael acceptor due to the electron-withdrawing effects of the ester and nitrobenzylidene groups. encyclopedia.pubmdpi.comTransforms the typical nucleophilic role of a malonate into a tool for electrophilic C-C bond formation.
Heterocyclic Synthesis The nitro group can be reduced to an amine, facilitating intramolecular cyclization to form heterocyclic structures like quinolines.Establishes the compound as a key building block for synthesizing biologically relevant nitrogen-containing heterocycles. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO6 B096100 Diethyl 2-(2-nitrobenzylidene)malonate CAS No. 17422-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLIGAACQEKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282735
Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
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Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17422-56-9
Record name 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate
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Record name 17422-56-9
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Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
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Synthetic Methodologies for Diethyl 2 2 Nitrobenzylidene Malonate

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. wikipedia.orgrsc.org It involves the nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The synthesis of Diethyl 2-(2-nitrobenzylidene)malonate from 2-nitrobenzaldehyde (B1664092) and diethyl malonate is a classic application of this reaction. nih.gov

Catalytic Systems and Optimized Reaction Conditions

The choice of catalyst is crucial in the Knoevenagel condensation, as it must be basic enough to deprotonate the active methylene (B1212753) compound but not so strong as to cause self-condensation of the aldehyde. wikipedia.org Weak bases, particularly amines, are commonly employed. researchgate.netorganicreactions.orgthermofisher.com

Piperidine (B6355638): Piperidine, often in combination with a carboxylic acid like acetic acid, is a traditional and effective catalyst for the Knoevenagel condensation. tandfonline.comsci-hub.se It is believed that piperidine salts, rather than the free base, act as the true catalytic species. orgsyn.org The reaction mechanism can involve the formation of an iminium ion from the aldehyde and piperidine, which then reacts with the enolate of the active methylene compound. acs.orgresearchgate.net The final step is the elimination of the piperidine catalyst to form the product. acs.org

Acetic Acid: Acetic acid can be used as a co-catalyst or initiator in the Knoevenagel condensation. rltsc.edu.in In acidic conditions, the reaction can be accelerated by increasing the electrophilicity of the aldehyde's carbonyl group. rltsc.edu.in

Ethylene (B1197577) Diamine Diacetate (EDDA): EDDA is an effective catalyst for the Knoevenagel condensation, particularly when used in conjunction with ionic liquids as green solvents. organic-chemistry.orgaston.ac.uk This system allows for the efficient synthesis of electrophilic alkenes from various aldehydes and active methylene compounds, with the added benefit of catalyst and solvent recyclability. organic-chemistry.org A specific synthesis of this compound has been documented using ethylene diamine diacetate as a catalyst in refluxing xylene for 12 hours. nih.govresearchgate.net

The table below summarizes typical reaction conditions for the Knoevenagel condensation to produce this compound and related compounds.

Catalyst SystemReactantsSolventConditionsReference
Ethylene Diamine Diacetate2-Nitrobenzaldehyde, Diethyl MalonateDry XyleneReflux, 12 h nih.govresearchgate.net
PiperidineBenzaldehyde, Diethyl MalonateBenzeneReflux with water removal orgsyn.org
Piperidine, Acetic Acid2-(1-phenylvinyl)benzaldehyde, Methyl MalonateBenzene80 °C, 17 h nih.gov

Solvent Effects on Reaction Efficiency and Yield

The choice of solvent significantly impacts the kinetics and outcome of the Knoevenagel condensation. researchgate.net Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) have been shown to accelerate the reaction. researchgate.netamazonaws.com

Research indicates a direct relationship between solvent polarity and reaction speed, with higher polarity leading to faster product formation. researchgate.net Aprotic polar solvents are particularly effective as they favor both the initial aldol (B89426) addition and the subsequent dehydration step. researchgate.net In contrast, nonpolar solvents such as toluene (B28343) generally result in longer reaction times. researchgate.net While protic polar solvents like methanol (B129727) can be used, they may lead to slower reactions and poorer selectivity. researchgate.net In one study, DMF was identified as the optimal solvent in terms of conversion, selectivity, and reaction time for a Knoevenagel condensation using a hydrotalcite catalyst. researchgate.net For specific syntheses, solvents like xylene and chloroform (B151607) have also been utilized. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. researchgate.net In the context of synthesizing malonate derivatives, microwave-assisted protocols offer a significant advantage by reducing reaction times from hours to minutes. researchgate.net

For the α-arylation of diethyl malonate, a microwave-assisted protocol using a copper(I) catalyst has been developed, proceeding smoothly in a short time. researchgate.netarabjchem.org This method involves the coupling of aryl halides with diethyl malonate in the presence of a catalytic system in toluene. researchgate.net Microwave heating has also been successfully applied to the synthesis of α-aminophosphonates, a related reaction involving aldehydes, with reaction times as short as 10 minutes at 80°C. nih.gov These examples highlight the potential for developing a rapid, efficient microwave-assisted protocol for the Knoevenagel condensation between 2-nitrobenzaldehyde and diethyl malonate.

Other Synthetic Routes to Diethyl 2-(2-nitrobenzyl)malonate Derivatives

While the Knoevenagel condensation yields the unsaturated this compound, alternative synthetic strategies focus on producing its saturated analogue, Diethyl 2-(2-nitrobenzyl)malonate. nih.gov These methods typically involve the direct alkylation of diethyl malonate.

Alkylation Strategies with Nitrobenzyl Halides

The direct alkylation of diethyl malonate with a suitable 2-nitrobenzyl halide is a primary method for synthesizing Diethyl 2-(2-nitrobenzyl)malonate. orgsyn.org This reaction falls under the general category of malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. scribd.com The process involves deprotonating diethyl malonate to form a nucleophilic enolate, which then displaces the halide from the 2-nitrobenzyl halide in an SN2 reaction. scribd.com

Phase-transfer catalysis is often employed to facilitate this reaction, especially when using an inorganic base like potassium carbonate that is insoluble in the organic reaction medium. scribd.comgoogle.com Catalysts such as quaternary ammonium (B1175870) salts or crown ethers are used to transport the carbonate or enolate anion into the organic phase where the reaction with the alkyl halide occurs. scribd.comgoogle.com

Base-Mediated Alkylation of Diethyl Malonate Precursors

The formation of the diethyl malonate enolate requires a suitable base. Sodium ethoxide, formed by reacting sodium metal with absolute ethanol, is a classic and potent base for this purpose. orgsyn.org The ethoxide quantitatively deprotonates the diethyl malonate at the α-carbon. scribd.com

The general procedure involves adding the diethyl malonate to a solution of the base (e.g., sodium ethoxide in ethanol) to generate the enolate, followed by the addition of the alkylating agent (e.g., 2-nitrobenzyl bromide). orgsyn.orgspkx.net.cn The reaction's success depends on factors such as the choice of base, solvent, and reaction temperature to optimize the yield of the desired mono-alkylated product and minimize side reactions like dialkylation or elimination of the alkyl halide. orgsyn.orgscribd.com

Sustainable Synthesis Considerations

In the context of synthesizing this compound, sustainability is pursued by re-evaluating traditional protocols and introducing greener alternatives. Key considerations include the replacement of toxic solvents and catalysts with more environmentally benign options, the development of solvent-free reaction conditions, and the use of recyclable catalysts to improve atom economy and reduce waste streams. researchgate.nettue.nl

A significant advancement in the green synthesis of compounds like this compound is the move towards eliminating or reducing the use of volatile organic solvents. These solvents are often toxic, flammable, and contribute to environmental pollution.

Mechanochemical Methods (Grindstone Chemistry): Solvent-free synthesis can be effectively achieved through mechanochemical methods, such as grinding the reactants together in a mortar and pestle, a technique sometimes referred to as grindstone chemistry. chowgules.ac.in This approach is not only environmentally friendly but can also lead to higher yields and shorter reaction times by enhancing the contact between solid reactants. For the Knoevenagel condensation between aromatic aldehydes (like 2-nitrobenzaldehyde) and active methylene compounds (like diethyl malonate), solid-state grinding in the presence of a catalyst offers a powerful alternative to solution-phase synthesis. researchgate.netchowgules.ac.in For instance, the condensation of various benzaldehydes with malononitrile (B47326) has been successfully carried out under solvent-free grinding conditions, demonstrating the viability of this method for similar transformations. chowgules.ac.in

Solid-Phase Condensation: Another approach involves an initial mixing of the reactants, 2-nitrobenzaldehyde and diethyl malonate, with a benign catalyst, followed by the removal of a minimal amount of solvent under reduced pressure. The resulting solid mixture is then heated to complete the reaction. This method avoids the use of bulk solvents during the critical condensation step, significantly reducing the environmental footprint of the process. tue.nl Research on other benzaldehydes has shown this technique to be highly effective, resulting in excellent conversion and high selectivity. tue.nl

Below is a table summarizing research findings on reduced-solvent systems applicable to the synthesis of this compound.

MethodReactantsCatalyst/ConditionsKey Finding
Mechanochemistry Aromatic Aldehydes, MalononitrileGrinding with Water Extract of Banana (WEB) at RTAn efficient, economic, and green method that avoids the use of organic solvents. chowgules.ac.in
Mechanochemistry p-Nitrobenzaldehyde, MalononitrileSolvent-free millingQuantitative conversion is achieved within 50 minutes, with the reaction continuing to completion after milling stops. researchgate.net
Solid-Phase Reaction Various Benzaldehydes, Malonic AcidEnvironmentally benign amines (e.g., ammonium bicarbonate)A solvent-free condensation followed by solid-phase decarboxylation results in high yields and purity. researchgate.nettue.nl

Catalytic Approaches for Enhanced Atom Economy

Atom economy, a central concept in green chemistry, is maximized when all atoms from the reactants are incorporated into the final product. In the Knoevenagel condensation, the only byproduct is water. amazonaws.com Therefore, enhancing atom economy primarily involves the use of highly efficient and recyclable catalysts, which minimizes waste associated with catalyst separation and disposal.

Heterogeneous and Immobilized Catalysts: A key strategy for improving sustainability is the use of heterogeneous or immobilized catalysts. These catalysts exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), allowing for easy separation by filtration and subsequent reuse. This approach avoids tedious and solvent-intensive workup procedures.

Immobilized Proteins: Biocatalysts like Bovine Serum Albumin (BSA) and Gelatine have been successfully immobilized on polymer supports and used to catalyze Knoevenagel condensations. amazonaws.comrsc.org For example, Gelatine immobilized on a polymeric support efficiently catalyzes the reaction between various aldehydes and diethyl malonate in Dimethyl Sulfoxide (DMSO), a solvent of low toxicity. amazonaws.com Both the catalyst and the solvent can be recovered and reused for multiple cycles without a significant drop in product yield. amazonaws.comrsc.org

Magnetic Nanocatalysts: Functionalized magnetic nanoparticles, such as amine-functionalized resorcinol (B1680541) formaldehyde (B43269) on a Fe₃O₄ core (Fe₃O₄@RF/Pr-NH₂), serve as robust and highly efficient catalysts. nih.gov Their magnetic nature allows for simple recovery from the reaction mixture using an external magnet. These catalysts have demonstrated high to excellent yields in short reaction times and can be reused multiple times. nih.gov

Biopolymer Catalysts: Naturally occurring polymers like chitosan (B1678972) have been employed as reusable solid base catalysts for the Knoevenagel condensation. sci-hub.ru Chitosan is biodegradable, readily available, and provides an effective catalytic surface for the reaction, proving stable over several reaction cycles. sci-hub.ru

The table below details various catalytic systems that enhance the sustainability of the Knoevenagel condensation.

Catalyst SystemSubstratesSolventKey Advantages
Immobilized Gelatine Aliphatic & Aromatic Aldehydes, Diethyl MalonateDMSOCatalyst and solvent are recoverable and reusable for at least 5 cycles with no loss in yield. amazonaws.com
Immobilized Bovine Serum Albumin (BSA) Aliphatic & Aromatic Aldehydes, Diethyl MalonateDMSOCatalyst and solvent are easily recovered and reused; high product purity (>95%) is achieved. rsc.org
Amine-Functionalized Magnetic Nanoparticles Benzaldehydes, Malononitrile/Ethyl CyanoacetateEthanolMild reaction conditions, short reaction times (10-50 min), high yields (87-97%), and easy magnetic recovery. nih.gov
Chitosan Carbonyl Compounds, MalononitrileN/AHeterogeneous, stable, and reusable solid base catalyst, effective for at least four cycles. sci-hub.ru

Reactivity Profiles and Mechanistic Investigations of Diethyl 2 2 Nitrobenzylidene Malonate

Fundamental Reactivity Pathways

The fundamental reactivity of diethyl 2-(2-nitrobenzylidene)malonate can be categorized into three primary pathways, each targeting a specific reactive site within the molecule.

Nucleophilic Additions to the Activated Alkene Moiety

The carbon-carbon double bond in this compound is significantly electron-deficient. This is due to the powerful electron-withdrawing resonance and inductive effects of the ortho-nitro group on the phenyl ring and the two adjacent ester groups. This electronic characteristic makes the alkene moiety a potent electrophile, rendering it highly susceptible to conjugate nucleophilic attack, commonly known as the Michael addition. youtube.comuomustansiriyah.edu.iq

In this reaction, a nucleophile attacks the β-carbon of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. uomustansiriyah.edu.iq The negative charge is delocalized across the malonate system and the nitro group. Subsequent protonation of this intermediate yields the 1,4-addition product. A wide variety of nucleophiles, including carbanions derived from other malonic esters, amines, and thiols, can participate in this reaction, highlighting its synthetic utility. The Michael addition is a thermodynamically favorable process that forms a new carbon-carbon or carbon-heteroatom sigma bond at the expense of a pi bond. youtube.com

Enolate Formation and Alpha-Methylene Reactivity

The methylene (B1212753) group (-CH₂-) positioned between the two carbonyl groups of the malonate moiety is notably acidic (pKa of diethyl malonate is ~13). libretexts.org The resulting carbanion, or enolate, is stabilized by resonance, with the negative charge delocalized onto both carbonyl oxygen atoms. pearson.comlibretexts.org

In the context of this compound, this reactivity is more relevant to its saturated counterpart, diethyl 2-(2-nitrobenzyl)malonate, which can be formed via reduction of the double bond. In the saturated form, treatment with a suitable base, such as sodium ethoxide, readily generates the nucleophilic enolate. libretexts.orgpearson.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.org This sequence of enolate formation followed by alkylation is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids after subsequent hydrolysis and decarboxylation steps. libretexts.orglibretexts.org

Nitro Group Reductions and Their Impact on Reactivity

The nitro group is a versatile functional group that can be reduced to several other oxidation states, most commonly to a primary amine (-NH₂). wikipedia.orgunimi.it This transformation profoundly alters the electronic properties and subsequent reactivity of the entire molecule. Standard reagents for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst), or treatment with metals in acidic media (e.g., iron, tin, or zinc with HCl). wikipedia.orgunimi.it

The conversion of the strongly electron-withdrawing nitro group into a strongly electron-donating amino group has two major consequences for the reactivity of the molecule:

Deactivation of the Alkene: The amino group donates electron density into the phenyl ring, which counteracts the electron-withdrawing effect on the alkene. This reduces the electrophilicity of the β-carbon, making the molecule a much poorer Michael acceptor and less susceptible to nucleophilic attack.

Introduction of Nucleophilicity: The resulting aniline derivative possesses a nucleophilic amino group. This new reactive center can participate in a variety of reactions, including intramolecular cyclizations, where it can attack one of the electrophilic ester carbonyls, leading to the formation of heterocyclic structures.

Intermediate reduction products, such as nitroso and hydroxylamine species, can also be formed under specific conditions and may lead to other reaction pathways like the formation of azo or azoxy compounds. wikipedia.orgresearchgate.net

Advanced Mechanistic Studies

Beyond its fundamental reactivity, this compound and its analogs are key substrates in advanced stereoselective reactions and complex molecular constructions.

Michael Addition Reactions: Diastereoselectivity and Enantioselectivity

The Michael addition of nucleophiles to nitroalkenes is a powerful C-C bond-forming reaction, and controlling its stereochemical outcome is of significant interest. mdpi.com The development of asymmetric catalysis has enabled high levels of enantioselectivity in these transformations. Chiral organocatalysts, such as those based on thiourea (B124793) and cinchona alkaloids, as well as chiral metal complexes, have been successfully employed. mdpi.comrsc.orgresearchgate.net

These catalysts typically operate through a dual-activation mechanism. For instance, a bifunctional thiourea catalyst can activate the nitroalkene by forming hydrogen bonds with the nitro group, increasing its electrophilicity. mdpi.com Simultaneously, a basic moiety on the catalyst (e.g., a tertiary amine) can deprotonate the malonate nucleophile, generating the enolate in a chiral environment. mdpi.com This organized transition state directs the nucleophilic attack to one face of the alkene, resulting in the preferential formation of one enantiomer. Studies on the addition of diethyl malonate to β-nitrostyrene, a closely related substrate, have demonstrated the efficacy of various catalytic systems.

Catalyst/SystemNucleophileSolventYield (%)Enantiomeric Excess (ee %)
Takemoto thiourea catalyst (R,R)-13Diethyl malonateToluene (B28343)8094
2-aminoDMAP/urea organocatalystDiethyl malonateTolueneHigh94
Nickel(II)-diamine complexesDiethyl malonate-up to 90up to 65
6-hydroxy cinchonineDimethyl malonateSolvent-free70-9268-88

This table presents a selection of research findings on analogous Michael addition reactions to illustrate the principles of diastereoselectivity and enantioselectivity. researchgate.netencyclopedia.pubeurekaselect.com

Intramolecular Cyclization and Annulation Reactions

The strategic placement of functional groups in this compound allows for its use in intramolecular cyclization and annulation reactions to construct complex heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile.

Following reduction, the resulting diethyl 2-(2-aminobenzyl)malonate can undergo spontaneous or catalyzed intramolecular cyclization. The nucleophilic amino group can attack one of the electrophilic ester carbonyls, leading to a condensation reaction. This process, upon elimination of ethanol, can form a seven-membered benzodiazepine ring system or other related heterocyclic structures depending on the reaction conditions. Such intramolecular strategies are highly valuable in organic synthesis as they allow for the rapid construction of complex polycyclic molecules from relatively simple linear precursors.

Furthermore, the enolate formed at the alpha-methylene position can, in principle, participate in intramolecular reactions. For example, it could potentially attack the aromatic ring under certain conditions (e.g., via an SₙAr mechanism if an appropriate leaving group is present on the ring) or participate in palladium-catalyzed alkene difunctionalization reactions to form substituted cyclopentanes. nih.gov

Formation of Oxindole Derivatives via Tandem Reduction-Lactamization

This compound is a key precursor for the synthesis of oxindole derivatives, a core structural motif in many pharmaceuticals and natural products. The conversion is achieved through a tandem reaction sequence involving the reduction of the ortho-nitro group followed by an intramolecular cyclization (lactamization).

The process typically begins with the catalytic hydrogenation of the 2-nitrophenylmalonate diester. google.com This step reduces the nitro group (-NO₂) to either an N-hydroxyamino group (-NHOH) or further to an amino group (-NH₂). google.com Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.commasterorganicchemistry.com The hydrogenation of the nitro group can occur concurrently with the reduction of the benzylidene C=C double bond.

Following the reduction, the newly formed amino or N-hydroxyamino group is positioned to attack one of the proximal ester groups of the malonate moiety. This intramolecular aminolysis results in the formation of the five-membered lactam ring characteristic of the oxindole system, with the elimination of an ethanol molecule. google.com This cyclization often occurs spontaneously in situ under the conditions used for the catalytic hydrogenation. google.com If the cyclization is not spontaneous, it can be induced by increasing the reaction temperature. google.com The resulting product is a 2-oxindole-3-carboxylate ester, which can be further hydrolyzed and decarboxylated if the parent oxindole is the desired product. google.com

Table 1: Conditions for Tandem Reduction-Lactamization

Starting Material Reductant/Catalyst Solvent Product Ref.
Dimethyl 4-chloro-2-nitrophenyl malonate 5% Pt/C, H₂ Acetic Acid 6-Chloro-2-oxindole google.com

Role as a Leaving Group in Complex Organic Transformations

While the malonate group is typically employed as a carbon nucleophile after deprotonation, there are instances in organic synthesis where the diethyl malonate moiety can function as a leaving group, or nucleofuge. This behavior is unconventional but has been observed in reactions with potent nucleophiles that can induce displacement.

For example, in the synthesis of 1,3,4-benzotriazepines, a key step involves the reaction of a vinylogous amide (derived from the condensation of an aminobenzophenone with diethyl ethoxymethylenemalonate) with hydrazine hydrate. In this transformation, the hydrazine attacks the electrophilic carbon, leading to the displacement of the diethyl malonate anion. researchgate.net The stability of the departing malonate anion, which is resonance-stabilized by two adjacent carbonyl groups, facilitates its departure. This reaction demonstrates that under specific conditions, particularly with strong, soft nucleophiles like hydrazine, the C-C bond connecting the malonate moiety to the rest of the molecule can be cleaved, allowing the malonate to be expelled. researchgate.net

Although this reactivity has not been extensively documented for this compound itself, the principle suggests that its malonate portion could potentially be displaced in reactions involving sufficiently powerful nucleophiles, making it a subject for further investigation in complex synthetic sequences.

Catalytic Strategies in this compound Conversions

Organocatalysis for Stereoselective Transformations

This compound is an excellent Michael acceptor, making it an ideal substrate for organocatalyzed stereoselective conjugate addition reactions. The electron-withdrawing nitro group and the two ester functionalities strongly activate the C=C double bond towards nucleophilic attack. Chiral organocatalysts, particularly bifunctional catalysts, have been successfully employed to control the stereochemistry of these additions.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., cinchonine) or containing thiourea moieties, are particularly effective. rsc.orgnih.gov These catalysts possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating site (e.g., a thiourea or hydroxyl group). rsc.org The basic site activates the nucleophile (such as a malonate ester) by deprotonation, forming a soft enolate. Simultaneously, the hydrogen-bonding moiety activates the electrophile, this compound, by coordinating to the nitro group. This dual activation brings the reactants together in a highly organized, chiral transition state, directing the nucleophilic attack to one face of the double bond and thus inducing high enantioselectivity. rsc.orgmdpi.com

Table 2: Organocatalyzed Michael Addition to Nitroalkenes

Nucleophile Nitroalkene Catalyst Yield (%) Enantiomeric Excess (ee %) Ref.
Dimethyl malonate β-nitrostyrene Cinchonine-thiourea derivative High High rsc.orgnih.gov
Diethyl malonate β-nitrostyrene N-benzylbispidine High (Full conversion) N/A (racemic study) mdpi.com

Transition Metal Catalysis (e.g., Palladium and Rhodium-mediated Reactions)

Transition metals offer powerful catalytic cycles for the transformation of this compound, targeting different functionalities within the molecule.

Palladium Catalysis Palladium, most commonly used as palladium on a solid support like carbon (Pd/C), is a highly efficient catalyst for hydrogenation reactions. masterorganicchemistry.commdpi.com In the context of this compound, Pd/C catalyzes the addition of hydrogen (H₂) across both the C=C double bond and the reduction of the nitro group. masterorganicchemistry.commdpi.com The reaction typically proceeds via the adsorption of the substrate onto the palladium surface, followed by the sequential transfer of hydrogen atoms. This process is fundamental to the synthesis of oxindoles as described in section 3.2.2.1, where the reduction of the nitro group is the key initial step. google.com The hydrogenation is generally stereoselective, with hydrogen adding to the same face of the double bond (syn-addition). masterorganicchemistry.com

Rhodium Catalysis Rhodium complexes are particularly prominent in catalyzing asymmetric 1,4-conjugate addition reactions to nitroalkenes like this compound. rsc.orgrsc.org Chiral rhodium catalysts, typically generated in situ from a rhodium precursor and a chiral ligand (e.g., a chiral diene or bisphosphine), can mediate the addition of various nucleophiles, such as arylboronic acids, with exceptional levels of enantioselectivity. rsc.orgacs.orgnih.gov The reaction mechanism is believed to involve the formation of a chiral rhodium-aryl species, which then adds to the nitroalkene. The chiral ligand environment dictates the facial selectivity of the addition, leading to the formation of one enantiomer in excess. rsc.org These reactions are valuable as they create new carbon-carbon bonds and set a stereocenter in a single, efficient step. rsc.org

Table 3: Rhodium-Catalyzed Asymmetric 1,4-Addition to Nitroalkenes

Nucleophile Nitroalkene Substrate Chiral Ligand Type Yield (%) Enantiomeric Excess (ee %) Ref.
Arylboronic acids Various nitroalkenes Chiral diene with amide High Excellent rsc.orgrsc.org
(Triisopropylsilyl)acetylene Various nitroalkenes Chiral bisphosphine High High nih.gov

Classical Acid and Base Catalysis

Classical acid and base catalysis is most relevant to this compound in the context of its synthesis via the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene compound (diethyl malonate) with an aldehyde (2-nitrobenzaldehyde). amazonaws.com

Base Catalysis The reaction is most commonly catalyzed by weak organic bases, such as primary or secondary amines like piperidine (B6355638) or diethylamine. wikipedia.orgtandfonline.com The mechanism involves the base abstracting an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion. amazonaws.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde (B1664092). The resulting alkoxide intermediate is protonated, forming an aldol-type adduct, which then readily undergoes dehydration (elimination of a water molecule), often facilitated by the base, to yield the final α,β-unsaturated product, this compound. amazonaws.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

Acid Catalysis While less common for this specific transformation, acid catalysis can also promote the Knoevenagel condensation. In this case, the acid catalyst (e.g., acetic acid, Lewis acids) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic enol form of diethyl malonate. rltsc.edu.in The subsequent steps involve deprotonation and dehydration to form the final product. The presence of an acid can accelerate the condensation by increasing the electrophilicity of the aldehyde. rltsc.edu.in

Synthetic Utility of Diethyl 2 2 Nitrobenzylidene Malonate As a Versatile Synthon

A Gateway to Heterocyclic Scaffolds

The strategic placement of reactive functional groups in diethyl 2-(2-nitrobenzylidene)malonate makes it an exceptional precursor for the synthesis of various heterocyclic compounds. Both nitrogen- and oxygen-containing ring systems can be efficiently constructed using this versatile starting material.

Crafting Diverse Nitrogen-Containing Heterocycles

The presence of the ortho-nitro group is a key feature that facilitates the synthesis of a variety of nitrogen-containing heterocycles. A prominent application is the reductive cyclization of this compound, which serves as a powerful method for the preparation of quinoline (B57606) derivatives. This transformation typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with one of the adjacent ester groups, followed by aromatization to yield the quinoline core.

The specific outcome of the reaction can be tailored by the choice of reducing agent and reaction conditions. For instance, the use of reducing agents like tin(II) chloride or iron in acidic media has proven effective for this transformation. This methodology allows for the synthesis of a range of substituted quinolines, which are important structural motifs in many biologically active compounds and pharmaceuticals.

Beyond simple quinolines, the reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. For example, it can be utilized in the construction of polyhydroquinolines, which are partially saturated quinoline derivatives. These compounds are often synthesized through a one-pot reaction involving the initial formation of the this compound followed by a subsequent cyclization step.

The general synthetic utility of this synthon in forming nitrogen-containing heterocycles is summarized in the table below:

Heterocycle ClassSynthetic ApproachKey Transformation
QuinolinesReductive CyclizationReduction of nitro group followed by intramolecular cyclization
PolyhydroquinolinesOne-pot synthesisIn-situ formation and subsequent cyclization

Accessing Oxygen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles from this compound is well-established, its application in the direct synthesis of oxygen-containing heterocycles such as coumarins and chromenes is not as extensively documented in the scientific literature. The inherent reactivity of the molecule is primarily directed towards reactions involving the nitro group and the activated double bond, which are more commonly exploited for the formation of nitrogen-based rings.

A Building Block for Intricate Carbocyclic and Polycyclic Frameworks

The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor, a characteristic that is strategically employed in the formation of carbon-carbon bonds and the construction of complex carbocyclic and polycyclic systems.

Strategic Applications in Carbon-Carbon Bond Formation

The electron-withdrawing nitro and ester groups render the β-carbon of the benzylidene moiety highly susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions, where a wide range of nucleophiles can be added to form new carbon-carbon bonds. This fundamental transformation is a cornerstone for the elaboration of more complex molecular skeletons.

Furthermore, this compound can participate in tandem or cascade reaction sequences. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex structures. For instance, a Michael addition to the double bond can be followed by an intramolecular cyclization, leading to the rapid construction of cyclic and polycyclic frameworks. These strategic applications are pivotal in the synthesis of natural products and other complex organic molecules.

The following table highlights some strategic applications in C-C bond formation:

Reaction TypeRole of this compoundResulting Structure
Michael AdditionMichael AcceptorAcyclic C-C bond formation
Tandem Michael Addition-CyclizationMichael Acceptor and Cyclization PrecursorCyclic and Polycyclic Systems

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. While this compound possesses functionalities that could potentially make it a suitable candidate for MCRs, its specific and significant role in well-established multi-component reaction sequences is not extensively reported in the current body of scientific literature. The inherent reactivity of the compound often favors sequential reactions rather than a concerted multi-component pathway.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 2 Nitrobenzylidene Malonate

X-ray Crystallography for Solid-State Structure Determinationnih.govnih.govresearchgate.net

Single-crystal X-ray diffraction analysis of Diethyl 2-(2-nitrobenzylidene)malonate provides definitive insights into its three-dimensional structure in the solid state. The compound crystallizes in the triclinic space group P-1. researchgate.net The crystal structure was determined at a temperature of 293 K using Mo Kα radiation. nih.govresearchgate.net

Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical FormulaC₁₄H₁₅NO₆
Formula Weight293.27 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8410 (2)
b (Å)8.5571 (2)
c (Å)12.3533 (4)
α (°)80.866 (2)
β (°)75.037 (1)
γ (°)64.402 (1)
Volume (ų)721.10 (3)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.048
wR-factor0.145

Molecular Conformation and Torsion Angle Analysisnih.govresearchgate.net

The molecular conformation of this compound is characterized by an extended arrangement of the two ethoxycarbonyl groups. nih.govresearchgate.net The nitro group attached to the phenyl ring shows a slight deviation from the plane of the ring. Specifically, the nitrogen atom and the two oxygen atoms of the nitro group deviate from the least-squares plane of the phenyl ring by -0.080 (1) Å, 0.296 (2) Å, and -0.527 (1) Å, respectively. nih.govresearchgate.net

The conformation of the flexible diethyl malonate portion of the molecule is detailed by specific torsion angles, which confirm the extended nature of the ester groups. nih.govresearchgate.net

Selected Torsion Angles for this compound
Torsion AngleValue (°)
C8-C9-O6-C10175.6 (1)
C9-O6-C10-C11-79.9 (2)
C8-C12-O5-C13178.6 (1)
C12-O5-C13-C14178.5 (1)

Hydrogen Bonding Networksnih.govresearchgate.net

The most significant intermolecular interaction responsible for the crystal packing is a network of C—H⋯O hydrogen bonds. nih.gov These bonds form a distinct cyclic centrosymmetric dimer, which can be described using the graph-set notation as an R²₂(20) motif. nih.govresearchgate.net This indicates a ring structure formed by two donor and two acceptor atoms, encompassing a total of 20 atoms. The hydrogen bond connects the C2 atom of the phenyl ring to the O3 atom of a carbonyl group on an adjacent, inverted molecule. nih.gov

Hydrogen Bond Geometry (Å, °)
D—H⋯AD—HH⋯AD⋯AD—H⋯A
C2—H2⋯O3ⁱ0.932.473.1683 (18)132

Symmetry code: (i) -x+1, -y, -z researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, providing complementary information to the solid-state data from X-ray crystallography.

High-Resolution ¹H NMR for Proton Environment Characterization

While a specific, fully assigned ¹H NMR spectrum for this compound is not detailed in the surveyed literature, the expected proton environments can be characterized based on its known structure and comparison with similar compounds. rsc.org

The spectrum is expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group, which would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm). A singlet for the vinylic proton (=CH-) would be observed further downfield (around δ 7.7-8.0 ppm) due to the deshielding effect of the adjacent aromatic ring and carbonyl groups. rsc.org The ethyl groups of the malonate ester would give rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), typically found in the upfield region of the spectrum. rsc.org

Expected ¹H NMR Chemical Shift Ranges
Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Ar-H)7.0 - 8.5Multiplet
Vinylic Proton (=CH-)7.7 - 8.0Singlet
Methylene Protons (-OCH₂-)4.1 - 4.4Quartet
Methyl Protons (-CH₃)1.2 - 1.4Triplet

¹³C NMR for Carbon Skeleton Elucidation

Similarly, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms of the two ester carbonyl groups (C=O) are expected to resonate at the most downfield positions, typically in the range of δ 160-170 ppm. The aromatic carbons of the 2-nitrophenyl group would produce a series of signals between δ 120-150 ppm. The vinylic carbons (C=CH) would also appear in this region. The methylene carbons of the ethyl groups (-OCH₂) are expected around δ 60-65 ppm, while the methyl carbons (-CH₃) would be the most shielded, appearing at approximately δ 13-15 ppm. mdpi.com

Expected ¹³C NMR Chemical Shift Ranges
Carbon GroupExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)160 - 170
Aromatic & Vinylic Carbons (Ar-C, =C)120 - 150
Methylene Carbons (-OCH₂)60 - 65
Methyl Carbons (-CH₃)13 - 15

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides an in-depth view of the molecular structure of this compound by revealing through-bond correlations between nuclei. Techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecule's distinct structural fragments: the 2-nitrophenyl group, the vinylic bridge, and the diethyl malonate moiety.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY is crucial for tracing the proton networks within the aromatic ring and the ethyl groups. Cross-peaks would be expected between adjacent aromatic protons on the nitrobenzylidene ring. Additionally, a clear correlation would be observed between the methylene (-CH2-) and methyl (-CH3) protons of the two equivalent ethoxycarbonyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond (¹JCH) correlations. columbia.edu It is highly effective for assigning carbon signals based on their corresponding, and more readily assigned, proton signals. columbia.edu Each protonated carbon in the molecule will give a distinct correlation peak, linking, for example, the vinylic proton to its carbon, each aromatic proton to its respective carbon, and the methylene and methyl protons to their corresponding carbons in the ethyl groups.

The vinylic proton showing cross-peaks to the quaternary carbon of the malonate group and the carbonyl carbons, confirming the linkage between the benzylidene and malonate parts.

The vinylic proton also correlating with carbons within the aromatic ring.

Protons of the ethyl groups showing correlations to the carbonyl carbons of the ester functions.

Aromatic protons showing correlations to neighboring carbons, including the carbon atom bonded to the vinylic carbon, thus confirming the substitution pattern.

The combined data from these 2D NMR experiments allow for a complete and confident assignment of the molecule's structure.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsPurpose
COSY ¹H ↔ ¹HAromatic H ↔ Adjacent Aromatic H-O-CH₂-CH₃ ↔ -O-CH₂-CH₃Identifies coupled proton spin systems.
HSQC ¹H ↔ ¹³C (1-bond)Vinylic H ↔ Vinylic CAromatic H ↔ Aromatic C-O-CH₂- ↔ -O-CH₂--CH₃ ↔ -CH₃Assigns carbons based on attached protons. columbia.edu
HMBC ¹H ↔ ¹³C (2-3 bonds)Vinylic H ↔ Carbonyl C (=O)Vinylic H ↔ Aromatic C's-O-CH₂- ↔ Carbonyl C (=O)Connects structural fragments of the molecule. columbia.edu

Isotopic Labeling in Mechanistic Elucidation (e.g., ¹³C-Diethyl Malonate Tracers)

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org In the synthesis of this compound, which is typically formed via a Knoevenagel condensation between 2-nitrobenzaldehyde (B1664092) and diethyl malonate, employing ¹³C-labeled diethyl malonate as a tracer can unequivocally verify the roles of specific atoms.

The common approach involves synthesizing the target compound using a precursor where one or more atoms have been replaced by their heavier, stable isotopes. researchgate.net For this purpose, commercially available diethyl malonate labeled with ¹³C at specific positions can be utilized. sigmaaldrich.comeurisotop.com

Hypothetical Mechanistic Study:

Labeled Precursor: The synthesis would be performed using Diethyl malonate-1,3-¹³C₂, where both carbonyl carbons are replaced with ¹³C.

Reaction: The labeled diethyl malonate would be reacted with 2-nitrobenzaldehyde under standard Knoevenagel condensation conditions.

Analysis: The resulting this compound product would be analyzed using ¹³C NMR and Mass Spectrometry.

Expected Findings:

¹³C NMR: The ¹³C NMR spectrum of the product would show significantly enhanced signals for the two ester carbonyl carbons, confirming that these carbons from the diethyl malonate precursor are retained in their expected positions in the final molecular structure.

Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak shifted by +2 mass units compared to the unlabeled compound, corresponding to the incorporation of the two ¹³C atoms.

This type of isotopic tracer study provides direct evidence of the connectivity established during the reaction, confirming that the carbon backbone of the malonate ester is incorporated intact into the final product, which is a cornerstone of the accepted Knoevenagel condensation mechanism.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis. For this compound (C₁₄H₁₅NO₆), MS provides precise mass information that confirms its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows molecules to be ionized directly from a solution with minimal fragmentation. uni-goettingen.de This is particularly useful for confirming the molecular weight of the intact molecule. When analyzing this compound, the following ions would be expected:

Positive Ion Mode: The spectrum would likely be dominated by the protonated molecule, [M+H]⁺. Adducts with alkali metals, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, are also commonly observed depending on the purity of the solvent and sample.

Negative Ion Mode: Depending on the experimental conditions, the deprotonated molecule [M-H]⁻ might be observed, although the acidity of the vinylic proton is relatively low.

ESI-MS serves as a rapid and reliable method to verify the presence and molecular weight of the target compound in a sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula. nih.gov For this compound, HRMS is critical for confirming its composition as C₁₄H₁₅NO₆. nih.govresearchgate.net

Table 2: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₄H₁₅NO₆
Theoretical Monoisotopic Mass 293.08994 Da
Hypothetical Experimental Mass 293.09011 Da
Mass Error 0.58 ppm

The close agreement between the theoretical and experimentally measured mass provides strong evidence for the assigned elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectrum of this compound displays distinct absorption bands corresponding to its key structural features.

The most prominent signals in the IR spectrum would include:

Carbonyl (C=O) Stretching: Malonate esters often exhibit two distinct C=O stretching bands in the region of 1730-1760 cm⁻¹. cdnsciencepub.com This splitting can arise from the symmetric and antisymmetric coupling of the two C=O stretching vibrations. cdnsciencepub.com

Nitro (NO₂) Group Stretching: The nitro group gives rise to two strong, characteristic bands: an asymmetric stretch typically around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

Carbon-Carbon Double Bond (C=C) Stretching: Vibrations from the alkene and aromatic C=C bonds would appear in the 1600-1650 cm⁻¹ region.

Carbon-Oxygen (C-O) Stretching: The C-O single bonds of the ester groups will produce strong bands in the 1150-1250 cm⁻¹ range.

Carbon-Hydrogen (C-H) Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups appear just below 3000 cm⁻¹.

Table 3: Key Vibrational Modes for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aliphatic C-H (Ethyl)Stretching2850 - 3000
Aromatic C-HStretching3000 - 3100
Ester Carbonyl (C=O)Asymmetric & Symmetric Stretching1730 - 1760
Alkene / Aromatic (C=C)Stretching1600 - 1650
Nitro Group (NO₂)Asymmetric Stretching1520 - 1540
Nitro Group (NO₂)Symmetric Stretching1340 - 1360
Ester (C-O)Stretching1150 - 1250

Computational Chemistry and Theoretical Studies on Diethyl 2 2 Nitrobenzylidene Malonate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) are widely employed to study nitroaromatic compounds, offering a balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of diethyl 2-(2-nitrobenzylidene)malonate is characterized by the interplay between the aromatic nitro group and the α,β-unsaturated ester system. Molecular Orbital (MO) theory provides a framework for understanding this interplay. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that govern the molecule's reactivity.

For a molecule like this compound, the HOMO is typically associated with the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

In this compound, the conjugated π-system extending from the benzene ring to the malonate group, along with the powerful electron-withdrawing nature of the ortho-nitro group, significantly influences the energies of the frontier orbitals. The nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor, which is characteristic of Michael acceptors.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

Property Description Expected Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. The π-system of the benzene ring and the double bond contribute significantly to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Expected to be low due to the electron-withdrawing nitro group and the conjugated carbonyl groups, enhancing its electrophilic character.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap is anticipated, suggesting higher reactivity, particularly in reactions like Michael additions. |

Note: The values in this table are conceptual and would be quantified through specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. For this compound, a typical reaction is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system.

Theoretical modeling of such a reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and a chosen nucleophile) and the final product are optimized to find their lowest energy structures.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to locate this saddle point on the potential energy surface. The structure of the TS provides crucial information about the geometry of the reacting molecules at the point of bond formation/breaking.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For the Michael addition to this compound, computational studies could model the approach of a nucleophile, such as the enolate of diethyl malonate itself, to the electrophilic double bond. The characterization of the transition state would reveal the extent of bond formation between the nucleophile and the β-carbon and the simultaneous rehybridization of the atoms involved.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the electronic environment. For this compound, calculations could help assign the signals in its NMR spectra, especially for the protons and carbons in the congested aromatic and vinylic regions.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These calculated frequencies can aid in the identification of characteristic functional groups, such as the C=O stretching of the ester groups, the asymmetric and symmetric stretches of the NO₂ group, and the C=C stretching of the conjugated system.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, with its extended conjugated system, TD-DFT could predict the wavelength of maximum absorption (λ_max), which is typically associated with the π → π* transition of the conjugated system.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying the electronic properties of a single, optimized geometry, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's conformational landscape.

For this compound, which has several rotatable single bonds (e.g., around the C-C bonds of the ethyl groups and the C-O bonds of the esters), MD simulations can explore the various accessible conformations. Key areas of interest for conformational analysis would be:

The orientation of the nitro group relative to the benzene ring.

The rotation around the bond connecting the benzene ring to the vinylic carbon.

The conformations of the two ethoxycarbonyl groups.

The crystal structure of this compound shows that the ethoxycarbonyl groups adopt extended conformations nih.gov. MD simulations in different solvents could reveal how the conformational preferences change in solution and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Electrophilicity and Nucleophilicity Parameter Determination

The reactivity of electrophiles and nucleophiles can be quantitatively described using scales such as Mayr's reactivity scales researchgate.net. The central equation is log k = s(N + E), where k is the rate constant, s is a nucleophile-specific parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter. A more negative E value indicates a higher electrophilicity.

While a specific electrophilicity parameter for this compound is not listed in Mayr's database, the parameters for structurally related benzylidenemalonates can provide a valuable comparison. The presence and position of substituents on the benzene ring significantly impact the electrophilicity.

Table 2: Mayr's Electrophilicity Parameters (E) for Selected Benzylidene Malonates

Compound Substituent on Benzene Ring Electrophilicity Parameter (E)
Diethyl benzylidenemalonate None -20.55
Diethyl 4-nitrobenzylidenemalonate 4-NO₂ -17.59
Diethyl 4-methoxybenzylidenemalonate 4-OCH₃ -22.71

Source: Mayr's Database of Reactivity Parameters.

The data in Table 2 clearly show that electron-withdrawing groups (like the 4-nitro group) make the compound more electrophilic (less negative E value), while electron-donating groups (like the 4-methoxy and 4-dimethylamino groups) decrease the electrophilicity (more negative E value).

Based on this trend, it is expected that this compound would be a strong electrophile, with an E value comparable to or even less negative than its 4-nitro isomer, due to the strong electron-withdrawing nature of the nitro group. Computational methods can also be employed to calculate global electrophilicity indices, which are derived from the HOMO and LUMO energies and provide a theoretical measure of electrophilicity that can be correlated with experimental scales like Mayr's.

Future Perspectives and Advanced Research Directions

Development of Novel Synthetic Methodologies for Diethyl 2-(2-nitrobenzylidene)malonate Derivatives

While the Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) and diethyl malonate remains a fundamental approach for synthesizing the parent compound, future research is geared towards developing more efficient, sustainable, and diverse methodologies for its derivatives. nih.govresearchgate.net The focus will likely be on expanding the library of accessible analogues through innovative catalytic systems and the use of highly reactive synthons.

Key research areas include:

Advanced Catalysis: Exploring novel organocatalysts beyond traditional bases could offer milder reaction conditions and improved yields. For instance, bifunctional catalysts like thiourea (B124793) or squaramide derivatives, which activate both the nucleophile and electrophile through hydrogen bonding, are promising candidates for synthesizing a range of nitrobenzylidene malonates. mdpi.com The investigation of bispidine-based organocatalysts in related Michael additions suggests that unconventional catalyst platforms could lead to new synthetic pathways. semanticscholar.org

Microwave-Assisted and Ultrasound-Promoted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. Their application to the synthesis of a diverse range of substituted nitrobenzylidene malonates is a logical next step for process intensification.

Diversification of Building Blocks: Future work will involve moving beyond simple benzaldehydes and diethyl malonates. The use of substituted nitrobenzaldehydes, heterocyclic aldehydes, and alternative malonic esters (e.g., dibenzyl, di-tert-butyl) will be crucial for creating a wide array of derivatives with tailored electronic and steric properties. nih.gov The synthesis of related structures like Diethyl (2-chloro-5-nitrobenzoyl)malonate demonstrates the potential for incorporating varied functionalities. ontosight.ai

A comparative table of synthetic approaches is presented below.

MethodologyPrecursorsCatalyst/ConditionsPotential Advantages
Classic Knoevenagel 2-Nitrobenzaldehyde, Diethyl malonateEthylene (B1197577) diamine diacetate, Refluxing XyleneWell-established, reliable
Organocatalysis Substituted Nitroaldehydes, Malonate esters(Thio)urea, Squaramide, or Bispidine derivativesMild conditions, high selectivity, enantioselective potential
Microwave-Assisted Various aldehydes and malonatesBase catalyst, polar solventRapid reaction times, improved yields, energy efficiency

Exploration of Asymmetric Synthesis and Chiral Induction with the Compound

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Asymmetric synthesis of derivatives of this compound, or its use as a prochiral substrate, represents a significant and challenging research frontier. The double bond and the adjacent malonate group offer key sites for stereoselective transformations.

Future research will likely concentrate on several key strategies:

Catalytic Asymmetric Hydrogenation: The reduction of the carbon-carbon double bond using chiral metal complexes (e.g., based on Rhodium, Ruthenium, or Iridium) could provide enantiomerically enriched diethyl 2-(2-nitrobenzyl)malonate derivatives.

Organocatalytic Michael Additions: The compound can act as a Michael acceptor. The use of chiral organocatalysts, such as proline derivatives or chiral primary amines, could facilitate the enantioselective addition of nucleophiles to the β-position, generating products with a new stereocenter. mdpi.com

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, like N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has shown success in the asymmetric alkylation of malonates and could be adapted for reactions involving this substrate. usm.edu

Chiral Auxiliaries: Attaching a chiral auxiliary to the malonate ester moiety could direct the stereochemical outcome of subsequent reactions, such as alkylation or addition reactions, after which the auxiliary can be cleaved. frontiersin.org

The table below summarizes potential approaches for asymmetric synthesis.

ApproachTarget TransformationType of Catalyst/ReagentExpected Outcome
Asymmetric Hydrogenation C=C bond reductionChiral Metal Complexes (Rh, Ru, Ir)Enantioenriched saturated malonates
Organocatalytic Conjugate Addition Addition to C=C bondChiral Amines (e.g., Proline), (Thio)ureasChiral functionalized malonate derivatives
Phase-Transfer Catalysis α-Alkylation of the malonateChiral Quaternary Ammonium SaltsEnantioselective introduction of alkyl groups

While studies on related systems using chiral bispidine catalysts have resulted in racemic products, they underscore the active pursuit and challenge of achieving high enantioselectivity in this class of compounds. semanticscholar.org

Integration into Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis of this compound and its derivatives is an excellent candidate for adaptation to flow chemistry platforms.

Future research directions in this area include:

Development of a Continuous Knoevenagel Reaction: Designing a packed-bed reactor with a solid-supported base catalyst would allow for the continuous mixing of 2-nitrobenzaldehyde and diethyl malonate streams, immediate reaction, and straightforward product isolation without the need for catalyst filtration. This approach minimizes waste and enhances process safety, especially for exothermic reactions.

Automated Library Synthesis: Integrating a flow reactor with automated liquid handling systems and online purification/analysis (e.g., HPLC-MS) would enable the rapid synthesis and screening of a large library of derivatives. By systematically varying the aldehyde and malonate inputs, researchers can efficiently map structure-activity relationships.

Multi-step Flow Synthesis: More advanced setups could involve telescoping multiple reaction steps. For instance, the output from a Knoevenagel flow reactor could be directly fed into a second reactor for a subsequent transformation, such as a catalytic reduction of the nitro group or the double bond, without isolating the intermediate. The successful development of continuous synthesis for related compounds like diethyl methylmalonate provides a strong precedent for the feasibility of these approaches. google.compatsnap.com

Advanced Applications in Functional Material Design

The inherent chemical functionalities of this compound make it an attractive building block for the design of novel functional materials. The β-diketone-like structure of the malonate group is an excellent chelating ligand for a wide range of metal ions. nih.govresearchgate.net

Promising avenues for future research are:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker to construct coordination polymers or MOFs. By coordinating with various metal centers (e.g., copper, cobalt, nickel, or rare-earth metals like europium and lanthanum), it is possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties. nih.govresearchgate.net The nitro group provides an additional functional handle that can be used for post-synthetic modification of the framework.

Luminescent Materials: Complexes formed with rare-earth metals such as Europium (Eu) or Terbium (Tb) could exhibit strong luminescence. The organic ligand can act as an "antenna," efficiently absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelength. Such materials are of interest for applications in displays, sensors, and bio-imaging.

Nonlinear Optical (NLO) Materials: The molecule possesses a donor-acceptor structure (with the phenyl ring and nitro group acting as acceptor components), which is a common motif in materials with NLO properties. Future work could involve synthesizing derivatives with enhanced push-pull characteristics to create new materials for optical applications.

Material ClassMetal IonsPotential ApplicationKey Feature Utilized
Coordination Polymers/MOFs Transition metals (Cu, Co, Ni)Catalysis, Gas StorageMalonate chelation, Porosity
Luminescent Materials Rare-earth metals (Eu, Sm, La)Displays, SensorsMalonate chelation, Antenna effect
Chemical Shift Reagents Paramagnetic metal ionsNMR SpectroscopyChelation, Magnetic properties

Unraveling Complex Mechanistic Pathways and Reaction Networks

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. While the Knoevenagel condensation is well-known, the specific mechanistic nuances involving this compound and its subsequent reactions offer fertile ground for investigation.

Advanced research should focus on:

In-situ Spectroscopic Monitoring: Utilizing techniques like ReactIR (FTIR), Raman, and in-situ NMR spectroscopy to monitor reactions in real-time. This can help identify transient intermediates, determine reaction kinetics, and elucidate the precise role of catalysts.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide insights that are difficult to obtain experimentally.

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps.

Exploring Unexpected Reaction Networks: As demonstrated in studies of the Michael addition to nitrostyrenes catalyzed by bispidines, complex reaction networks can exist, involving the formation of catalyst-substrate adducts and unexpected oligomerization pathways. mdpi.comsemanticscholar.org A thorough investigation of the reactions of this compound may reveal similarly complex and previously unknown chemical behavior, opening up new areas of research.

By pursuing these advanced research directions, the scientific community can continue to build upon the foundation of this compound, transforming it from a simple chemical entity into a powerful tool for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Diethyl 2-(2-nitrobenzylidene)malonate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, reacting diethyl malonate with 2-nitrobenzaldehyde under acidic or basic catalysis. For example, L-proline has been used as an organocatalyst in asymmetric Michael additions to achieve enantioselectivity (up to 79% ee) under optimized conditions (pyridine solvent, 35°C, 48 h) . Reaction yield improvements often involve adjusting molar ratios (e.g., 1:1.2 for diethyl malonate to acrylonitrile) and catalyst loading (e.g., 0.04 mol L-proline) . Alternative routes include nucleophilic substitution with brominated precursors, as seen in Buchwald-Hartwig coupling intermediates .

Q. How is the crystal structure of this compound characterized, and what are its key structural features?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.8410 Å, b = 8.5571 Å, c = 12.3533 Å, and angles α = 80.866°, β = 75.037°, γ = 64.402° . The structure features a planar α,β-unsaturated ester moiety, with the nitro group at the ortho position contributing to intramolecular charge transfer. The malonate ester groups adopt a s-cis conformation, influencing electrophilic reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the α,β-unsaturated ester (δ ~6.5–7.5 ppm for vinyl protons) and nitrobenzylidene aromatic signals .
  • EPR : Time-resolved EPR can track radical intermediates in reactions involving malonate derivatives, such as photo-generated radical additions .
  • IR : Attenuated Total Reflectance FTIR (ATR-FTIR) detects carbonyl stretching (~1740 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Advanced Research Questions

Q. What is the mechanism by which this compound inhibits TLR4 signaling and downstream NF-κB activation?

  • Methodological Answer : The compound acts as a TLR4 signaling inhibitor by disrupting the MyD88-dependent pathway. In vitro assays (e.g., HEK-Blue hTLR4 cells) show dose-dependent suppression of NF-κB activation (IC50_{50} ~10 µM). Molecular docking studies suggest interactions with the TLR4/MD-2 complex, where the nitrobenzylidene group blocks ligand binding . Validation involves ELISA for cytokine secretion (e.g., TNF-α reduction) and Western blotting for phosphorylated IκBα .

Q. How does the electrophilicity of the α,β-unsaturated ester influence reactivity in Michael additions compared to other arylidene malonates?

  • Methodological Answer : The electrophilicity of this compound (Mayr E value ~-20.55) is enhanced by the electron-withdrawing nitro group, facilitating nucleophilic attacks. Comparative studies with dimethyl 2-(4-nitrobenzylidene)malonate (E ~-18.2) show faster reaction kinetics in Michael additions with 2,4-pentanedione (nucleophilicity N = 17.64). Thiourea-based bifunctional organocatalysts improve enantioselectivity (up to 90% ee) in these reactions .

Q. What challenges arise in hydrolyzing this compound, and what alternative strategies yield carboxylic acid derivatives?

  • Methodological Answer : Hydrolysis under basic (e.g., NaOH) or acidic (HCl) conditions often fails due to competing decarboxylation. However, HBr/AcOH mixtures at reflux selectively yield 2-(perfluorophenyl)acetic acid (63% yield) via mono-decarboxylation . Alternative routes include enzymatic decarboxylation using AMDase, which retains stereochemistry in β-substituted malonates .

Q. How does the substitution pattern on the benzylidene moiety affect the structure-activity relationship (SAR) of Diethyl 2-(arylidene)malonate derivatives as TLR4 inhibitors?

  • Methodological Answer : SAR studies reveal that ortho-nitro substitution (as in this compound) enhances TLR4 inhibition compared to para-substituted analogs. Electron-withdrawing groups increase binding affinity to TLR4/MD-2, while bulky substituents reduce solubility. Activity is validated via IC50_{50} measurements in NF-κB luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.